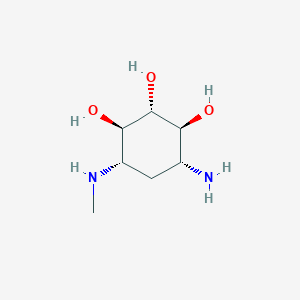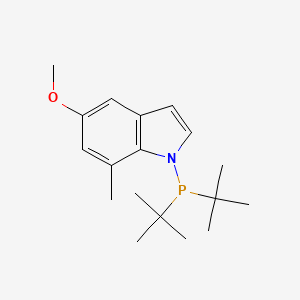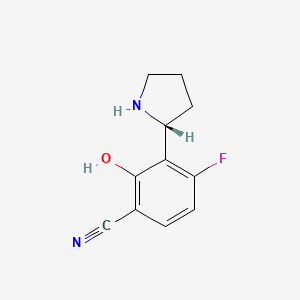![molecular formula C26H25F6N2PS B12947402 1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12947402.png)
1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-methylbutan-2-yl)thiourea is a complex organic compound that features a thiourea functional group. This compound is characterized by the presence of trifluoromethyl groups, a diphenylphosphanyl group, and a chiral center, making it an interesting subject for research in various fields of chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-methylbutan-2-yl)thiourea typically involves the following steps:
Formation of the Thiourea Backbone: This can be achieved by reacting an isothiocyanate with an amine under mild conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Attachment of the Diphenylphosphanyl Group: This step often involves the use of a phosphine reagent in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of such complex compounds may involve multi-step synthesis with purification processes such as recrystallization, chromatography, and distillation to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The thiourea group can undergo oxidation to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl and phosphanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group may yield sulfinyl or sulfonyl compounds, while substitution reactions may introduce various functional groups.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes at the molecular level.
Industry
Polymer Synthesis: The compound can be used as a building block in the synthesis of polymers with unique properties.
Agriculture: It may find applications in the development of agrochemicals for pest control.
作用机制
The mechanism by which (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-methylbutan-2-yl)thiourea exerts its effects depends on its interaction with molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes. The diphenylphosphanyl group can interact with metal ions or enzymes, modulating their activity. The thiourea group can form hydrogen bonds with biological molecules, influencing their function.
相似化合物的比较
Similar Compounds
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-methylbutan-2-yl)urea: Similar structure but with a urea group instead of thiourea.
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-methylbutan-2-yl)amine: Similar structure but with an amine group instead of thiourea.
Uniqueness
The presence of both trifluoromethyl and diphenylphosphanyl groups in (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-methylbutan-2-yl)thiourea makes it unique in terms of its chemical reactivity and potential applications. The chiral center adds another layer of complexity, making it a valuable compound for stereoselective synthesis and chiral catalysis.
属性
分子式 |
C26H25F6N2PS |
|---|---|
分子量 |
542.5 g/mol |
IUPAC 名称 |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]thiourea |
InChI |
InChI=1S/C26H25F6N2PS/c1-17(2)23(16-35(21-9-5-3-6-10-21)22-11-7-4-8-12-22)34-24(36)33-20-14-18(25(27,28)29)13-19(15-20)26(30,31)32/h3-15,17,23H,16H2,1-2H3,(H2,33,34,36)/t23-/m1/s1 |
InChI 键 |
JRZXNRDLIYFNOB-HSZRJFAPSA-N |
手性 SMILES |
CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
规范 SMILES |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12947333.png)


![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12947371.png)



![(2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosin-21-yl)methanamine](/img/structure/B12947399.png)


![4,5-dihydro-3H-benzo[c]azepine](/img/structure/B12947417.png)

